molecular formula C27H17BrClNO6 B4988148 3-(4-bromophenyl)-5-(5-chloro-2-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

3-(4-bromophenyl)-5-(5-chloro-2-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B4988148
M. Wt: 566.8 g/mol
InChI Key: KICAGFVEUTVOFG-UHFFFAOYSA-N
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Description

The compound 3-(4-bromophenyl)-5-(5-chloro-2-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone features a complex spirocyclic architecture comprising fused furopyrrole and indene moieties. Key structural attributes include:

  • Spiro core: The spiro junction at the furo[3,4-c]pyrrole-indene interface introduces conformational rigidity, a feature associated with enhanced metabolic stability and binding specificity in medicinal chemistry .
  • 5-Chloro-2-methoxyphenyl group: Combines chlorine (electron-withdrawing) and methoxy (electron-donating) groups, creating a polarized aromatic system.
  • Tetrone system: Four ketone groups contribute to hydrogen-bonding capacity and electrophilic reactivity.

This structural complexity positions the compound as a candidate for applications in drug discovery, particularly targeting enzymes or receptors sensitive to sterically constrained ligands.

Properties

IUPAC Name

1-(4-bromophenyl)-5-(5-chloro-2-methoxyphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17BrClNO6/c1-35-19-11-10-15(29)12-18(19)30-25(33)20-21(26(30)34)27(36-22(20)13-6-8-14(28)9-7-13)23(31)16-4-2-3-5-17(16)24(27)32/h2-12,20-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICAGFVEUTVOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Spirocyclic Derivatives

5-(2-Bromophenyl)-3-(3-Methylphenyl)-3a,6a-Dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone (CAS: 470472-56-1)
  • Molecular formula: C₂₇H₁₈BrNO₅
  • Molecular weight : 516.34 g/mol
  • Key differences :
    • Substituents: 2-Bromophenyl (vs. 4-bromophenyl) and 3-methylphenyl (vs. 5-chloro-2-methoxyphenyl).
    • Impact : The ortho-bromo substitution may reduce steric accessibility compared to the para position. The methyl group offers lipophilicity but lacks the electronic modulation of chloro-methoxy groups .
3-(4-Bromophenyl)-5-[3-(Trifluoromethyl)phenyl]-3a,6a-Dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
  • Key differences: Substituent: 3-Trifluoromethylphenyl replaces the chloro-methoxyphenyl group.
5-(3-Chloro-2-Methoxyphenyl)-1-(3-Methylphenyl)-3a,6a-Dihydrospiro[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone
  • Molecular weight : 501.91 g/mol
  • Key differences: Substituents: 3-Methylphenyl at position 1 and chloro-methoxyphenyl at position 3.

Non-Spiro Pyrrole/Pyridine Derivatives

5-(4-Trifluoromethylphenyl)-3-Nitro-1H-pyrrolo[2,3-b]pyridine (6c)
  • Molecular formula : C₁₄H₈F₃N₃O₂
  • Molecular weight : 307.23 g/mol
  • Key differences: Core: Pyrrolopyridine (non-spiro) vs. spiro furopyrrole-indene. Substituents: Nitro and CF₃ groups. Impact: The nitro group enhances electrophilicity, making this compound more reactive in nucleophilic environments .
1-(4-Chlorophenyl)-2-Methyl-2-Phenyl-5-(Thiophen-2-yl)-1,2-Dihydro-3H-pyrrol-3-one
  • Key differences: Core: Non-spiro pyrrolone with thiophene substitution. Impact: The thiophene group introduces sulfur-based conjugation, altering electronic properties compared to the target’s oxygen-rich furopyrrole system .

Diketopyrrolopyrrole (DPP) Derivatives

6-(4-Bromophenyl)-2-(2-Ethylhexyl)-3-(Thiophen-2-yl)-2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione (5bd)
  • Molecular formula : C₂₈H₂₇BrN₂O₂S
  • Molecular weight : 543.50 g/mol
  • Key differences :
    • Core : Diketopyrrolopyrrole (planar) vs. spiro system.
    • Substituents : Thiophene and alkyl chains.
    • Impact : The alkyl chain enhances solubility in organic solvents, making DPP derivatives suitable for materials science (e.g., organic semiconductors) .

Structural and Functional Implications

Electronic Effects

  • Chloro vs. Bromo : Bromine’s larger atomic size increases polarizability, favoring dispersion forces in binding interactions.
  • Methoxy vs. Trifluoromethyl : Methoxy groups donate electron density via resonance, while CF₃ withdraws electrons, drastically altering charge distribution .

Steric Considerations

  • Spiro vs. Planar Cores : The spiro system’s rigidity may reduce entropy penalties upon binding to biological targets compared to flexible analogs .
  • Ortho vs. Para Substitutions : Para-substituted bromophenyl groups offer better accessibility for intermolecular interactions than ortho-substituted analogs .

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